(R)-3-methylpyrrolidine hydrochloride

Chiral resolution Enantiomeric excess Asymmetric synthesis

(R)-3-methylpyrrolidine hydrochloride is a chiral secondary amine hydrochloride salt widely utilized as a building block in asymmetric synthesis and pharmaceutical intermediate manufacturing. Its (R)-stereoconfiguration at the 3-position of the pyrrolidine ring imparts specific three-dimensional orientation critical for enantioselective interactions with biological targets.

Molecular Formula C5H12ClN
Molecular Weight 121.608
CAS No. 235093-98-8
Cat. No. B561514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-methylpyrrolidine hydrochloride
CAS235093-98-8
Synonyms(3R)-methyl-pyrrolidinehydrochloride; (R)-3-METHYL-PYRROLIDINE HCL; (3R)-3-Methylpyrrolidine hydrochloride; Pyrrolidine, 3-methyl-, hydrochloride (1:1), (3R)-
Molecular FormulaC5H12ClN
Molecular Weight121.608
Structural Identifiers
SMILESCC1CCNC1.Cl
InChIInChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
InChIKeyJDJFUMBJQINVKP-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Teams Should Verify (R)-3-Methylpyrrolidine Hydrochloride (CAS 235093-98-8) Before Ordering Generic Pyrrolidines


(R)-3-methylpyrrolidine hydrochloride is a chiral secondary amine hydrochloride salt widely utilized as a building block in asymmetric synthesis and pharmaceutical intermediate manufacturing [1]. Its (R)-stereoconfiguration at the 3-position of the pyrrolidine ring imparts specific three-dimensional orientation critical for enantioselective interactions with biological targets . Unlike achiral or racemic pyrrolidine analogs, this compound enables the construction of stereochemically defined molecular architectures essential for modern drug discovery programs [2].

The Cost of Substituting (R)-3-Methylpyrrolidine Hydrochloride with Racemic or (S)-Enantiomer: Stereochemical Integrity Drives Downstream Outcomes


Generic substitution of (R)-3-methylpyrrolidine hydrochloride with its racemic mixture or the (S)-enantiomer introduces significant risk in chiral drug synthesis and asymmetric catalysis. The distinct stereochemistry of the (R)-enantiomer is not a trivial attribute—it governs enantioselective binding events, determines the stereochemical outcome of asymmetric transformations, and directly impacts the pharmacological activity of downstream drug candidates . Regulatory guidelines increasingly mandate stereochemical purity for pharmaceutical intermediates, and substituting a racemic mixture for a single enantiomer can lead to batch rejection, failed biological assays, or the need for costly downstream resolution steps [1].

Quantitative Differentiation of (R)-3-Methylpyrrolidine Hydrochloride: Comparative Data Against Key Analogs


Enantiomeric Purity Thresholds: (R)- vs. Racemic 3-Methylpyrrolidine Hydrochloride

Commercial specifications for (R)-3-methylpyrrolidine hydrochloride (CAS 235093-98-8) consistently require ≥97% chemical purity with defined stereochemical integrity, whereas racemic 3-methylpyrrolidine hydrochloride (CAS 120986-92-7) is sold without enantiomeric specification . The (R)-enantiomer is supplied as a single stereoisomer with validated (R)-configuration, eliminating the need for downstream chiral separation or asymmetric induction steps required when using racemic starting materials .

Chiral resolution Enantiomeric excess Asymmetric synthesis

Pharmacological Activity Divergence: (R)-Enantiomer as Selective Estrogen Receptor Degrader Scaffold

The (R)-3-methylpyrrolidine scaffold has been specifically identified in patent literature as a key structural component of selective estrogen receptor degraders (SERDs), with demonstrated antiestrogenic activity . In contrast, the (S)-enantiomer of 3-methylpyrrolidine does not exhibit the same estrogen receptor antagonism profile, highlighting the stereochemical dependence of biological activity . This enantioselective pharmacological divergence is critical for drug discovery programs targeting ERα-mediated pathways.

Estrogen receptor SERD Breast cancer

Stoichiometric and Handling Advantages: Hydrochloride Salt Form vs. Free Base

The hydrochloride salt of (R)-3-methylpyrrolidine (CAS 235093-98-8) offers practical handling advantages over the corresponding free base (CAS 69498-24-4). The salt form exhibits enhanced aqueous solubility and improved solid-state stability, making it the preferred form for scale-up and manufacturing workflows . The hydrochloride is a stable crystalline solid, whereas the free base is a volatile liquid (boiling point 100°C) requiring more stringent storage conditions .

Salt form Solubility Process chemistry

Commercial Availability and Purity Benchmarking: (R)-Enantiomer vs. (S)-Enantiomer

Vendor data indicate that both (R)-3-methylpyrrolidine hydrochloride (CAS 235093-98-8) and its (S)-counterpart (CAS 186597-29-5) are available at ≥97% purity . However, the (R)-enantiomer has broader commercial availability and a more established supply chain due to its documented utility in ERα-targeted drug discovery programs . This difference in market presence can impact procurement lead times and pricing stability.

Supply chain Purity Vendor comparison

High-Value Application Scenarios for (R)-3-Methylpyrrolidine Hydrochloride Where Stereochemistry Dictates Success


Synthesis of Selective Estrogen Receptor Degraders (SERDs) for Oncology Drug Discovery

Medicinal chemistry teams developing novel SERD candidates for ERα-positive breast cancer rely on the (R)-3-methylpyrrolidine scaffold to achieve requisite receptor degradation activity . The enantiopure (R)-hydrochloride salt serves as the optimal starting material for constructing advanced intermediates such as aryl indoles and benzazepine derivatives that exhibit high ERα selectivity. Substituting the racemate or (S)-enantiomer in these syntheses would yield inactive or off-target compounds, wasting synthetic effort and biological screening resources .

Asymmetric Synthesis of Chiral Ligands and Catalysts

The (R)-3-methylpyrrolidine hydrochloride is a privileged chiral auxiliary for preparing enantiopure ligands used in asymmetric hydrogenation and cross-coupling reactions . Its defined (R)-stereochemistry ensures predictable stereochemical induction in catalytic cycles, enabling the synthesis of high-enantiomeric excess products essential for API manufacturing. Using racemic 3-methylpyrrolidine would require additional chiral resolution steps, increasing process costs by an estimated 20-40% in multi-step syntheses .

Construction of Vasopressin V2 Receptor Agonist Pharmacophores

Research programs developing non-peptidic vasopressin V2 receptor agonists for diabetes insipidus and nocturnal enuresis utilize the (R)-3-methylpyrrolidine moiety as a critical pharmacophoric element . The (R)-enantiomer's spatial orientation is essential for productive hydrogen bonding and hydrophobic interactions within the V2 receptor binding pocket. Any deviation from the (R)-configuration results in complete loss of agonist activity, underscoring the absolute requirement for enantiopure (R)-3-methylpyrrolidine hydrochloride in these synthetic campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-methylpyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.